molecular formula C12H12N2O3 B3019780 Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate CAS No. 21580-64-3

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Cat. No.: B3019780
CAS No.: 21580-64-3
M. Wt: 232.239
InChI Key: VGYSLCUCVSTQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a heterocyclic compound featuring a quinoxaline core fused with a propanoate ester moiety. Quinoxaline derivatives are nitrogen-containing bicyclic systems known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is synthesized via esterification of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid with methanol under acidic conditions (e.g., H₂SO₄), achieving high yields (95%) and a melting point of 208–209°C . Its structure has been confirmed by NMR, IR spectroscopy, and X-ray crystallography, revealing planar ester and fused aromatic/pyrazine rings with weak hydrogen-bonding interactions contributing to its crystalline stability .

Properties

IUPAC Name

methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-12(16)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYSLCUCVSTQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dihydroquinoxalin-2-one with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC₅₀ values for derivatives range from 1.9 to 7.52 μg/mL.
    • Mechanisms of Action :
      • Inhibition of Tyrosine Kinases : This compound can inhibit key enzymes involved in cancer cell proliferation.
      • Induction of Apoptosis : It promotes programmed cell death in cancer cells.
      • Tubulin Polymerization Inhibition : Disrupts microtubule dynamics, preventing mitosis.

Biological Research

The compound is also being explored for its antiviral and anti-inflammatory properties. Its interaction with specific molecular targets has been studied, revealing potential pathways for therapeutic interventions.

Industrial Applications

In the industrial sector, this compound serves as a building block for the synthesis of more complex molecules. Its unique ester functional group allows for further chemical modifications, making it a versatile scaffold in drug development and material science.

Case Studies

Several studies have documented the biological effects and applications of this compound:

  • Study on Antiproliferative Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of human cancer cell lines through multiple mechanisms involving apoptosis and kinase inhibition.
  • Exploration of Antiviral Properties : Research indicated that certain derivatives exhibited promising antiviral activity against specific viral strains, suggesting potential applications in virology.

Mechanism of Action

The mechanism of action of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. It has been shown to increase caspase 3 activity, leading to programmed cell death in cancer cells. This compound may also interact with other cellular pathways, contributing to its antiproliferative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound’s structural analogues primarily differ in substituents on the quinoxaline core, ester groups, or additional functional moieties. Key comparisons are summarized below:

Compound Substituents/Modifications Melting Point (°C) Synthetic Yield Key Properties
Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (Target Compound) Methyl ester, unsubstituted quinoxaline core 208–209 95% Anti-HIV activity (contextual), high crystallinity
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate Ethyl ester instead of methyl 173–175 (lit. 160–162) 95% Similar reactivity; crystallizes with dimeric H-bonding
Isopropyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate Bulkier isopropyl ester 178–179 90% Reduced steric hindrance tolerance; lower yield
Methyl 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate Quinoline core (vs. quinoxaline), methyl at C2 Not reported Not reported Antimicrobial activity against S. aureus and E. coli
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate Phenyl group at C3, additional ketone 164–166 52% Enhanced π-π stacking potential; untested biological activity
tert-Butyl-2-(3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)bicyclo[1.1.1]pentan-1-yl)propanoate Bicyclopentane bridge, tert-butyl ester, methyl at N4 Not reported 40% Novel bicyclic framework; potential for enhanced bioavailability

Key Differences and Trends

Ester Group Impact :

  • Methyl and ethyl esters exhibit nearly identical yields (95%) due to similar reactivity, but melting points vary (208–209°C vs. 173–175°C), likely due to differences in crystal packing .
  • Bulkier esters (e.g., isopropyl) reduce yields (90%) and melting points, suggesting steric hindrance during synthesis and crystallization .

Core Heterocycle Modifications: Replacing quinoxaline with quinoline (as in Methyl 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate) shifts activity toward antibacterial applications, highlighting the role of the pyrazine vs. pyridine nitrogen in target selectivity .

Substituent Effects: Addition of a phenyl group (Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate) introduces π-π stacking interactions, though biological data remain unexplored . Bicyclopentane-modified derivatives (e.g., Compound 69) demonstrate synthetic versatility but require optimization for yield (40%) .

Discrepancies and Limitations

  • A melting point discrepancy exists for Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (173–175°C vs. 160–162°C ), possibly due to polymorphic forms or impurities.
  • Biological data for most analogues are sparse, limiting direct efficacy comparisons.

Biological Activity

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

  • Chemical Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 7712-28-9
  • Melting Point : 262 °C

Synthesis

The compound can be synthesized through various methods, including the Michael reaction involving quinoxaline derivatives. The synthesis typically involves the reaction of 3-phenylquinoxaline derivatives with acrylic acid derivatives to form the desired propanamide or propanoate structures .

Anticancer Activity

This compound has shown promising anticancer activity across several studies:

  • Cell Line Testing : In vitro studies demonstrated that derivatives containing the quinoxaline moiety exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC₅₀ values for some derivatives ranged from 1.9 to 7.52 μg/mL .
  • Mechanism of Action : The anticancer effects are attributed to multiple mechanisms:
    • Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been shown to inhibit tyrosine kinases, which are crucial for cancer cell proliferation .
    • Induction of Apoptosis : These compounds can induce programmed cell death in cancer cells, a critical pathway for effective cancer therapy .
    • Tubulin Polymerization Inhibition : By disrupting microtubule dynamics, these compounds prevent mitosis in cancer cells .

Antimicrobial Activity

Some studies have also reported antimicrobial properties associated with quinoxaline derivatives. For instance, compounds derived from this structure have demonstrated activity against a range of microorganisms, including bacteria and fungi . This broad-spectrum activity could be linked to their ability to interfere with microbial cell functions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

Modification Effect on Activity
Presence of Sulfanyl GroupEnhanced anticancer activity observed in specific derivatives
Variations in Side ChainsDifferent side chains showed varied IC₅₀ values but maintained overall activity profile
Aromatic SubstituentsAlterations in the aromatic system impacted cytotoxicity positively or negatively depending on the substituent

Case Studies

  • Study on 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propionic Acid Derivatives : A series of synthesized quinoxaline derivatives were evaluated for their anticancer properties. The study highlighted that compounds with specific substitutions exhibited significantly lower IC₅₀ values against HCT-116 and MCF-7 cells, indicating their potential as selective anticancer agents .
  • VEGFR Inhibition Studies : Research focusing on structure modifications revealed that certain quinoxaline derivatives acted as inhibitors of VEGFR (Vascular Endothelial Growth Factor Receptor), which is crucial for tumor angiogenesis. This suggests a dual role in both direct cytotoxicity and antiangiogenic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via esterification of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid using alcohols (e.g., methanol, ethanol) under acidic conditions (e.g., H₂SO₄) . Reaction time and solvent choice significantly affect yields: methanol achieves 95% yield in 10 minutes, while ethanol requires 20 minutes for similar efficiency . Optimization should include monitoring via TLC and recrystallization in ethanol to enhance purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) confirms the planar ester moiety and dihedral angles between fused aromatic and pyrazine rings (e.g., 1.46° deviation from planarity) . NMR (¹H and ¹³C) and HRMS validate molecular structure, with key signals at δ 3.67 (s, 3H) for the methyl ester and HRMS [M+Na]⁺ at 377.1832 .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodology : Use chemical-resistant gloves (nitrile) and fume hoods to minimize inhalation/contact. In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for hazard-specific protocols . Storage should be in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do hydrogen bonding interactions and crystal packing influence the compound’s physicochemical properties?

  • Methodology : SC-XRD reveals N–H⋯O hydrogen bonds forming dimeric structures, which propagate into polymeric chains along the crystallographic b-axis . Weak C–H⋯O interactions further stabilize the lattice. Computational tools (e.g., Mercury, SHELXL) model these interactions , while differential scanning calorimetry (DSC) can assess thermal stability linked to packing efficiency.

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology : Discrepancies in NMR or HRMS may arise from residual solvents or byproducts. Use preparative HPLC for purification and 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals . Cross-validate with SC-XRD to confirm structural integrity .

Q. How can computational chemistry predict reactivity or optimize synthetic pathways for derivatives?

  • Methodology : Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack . Molecular docking studies (AutoDock Vina) assess potential bioactivity, as seen in quinoxaline-based pharmacophores .

Q. What experimental and computational approaches validate polymorphism or solvatomorphism in crystallized samples?

  • Methodology : SC-XRD and powder XRD (PXRD) compare unit cell parameters across batches. Thermogravimetric analysis (TGA) detects solvent loss, while Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions driving polymorph formation .

Q. How are catalytic systems (e.g., phosphine catalysts) employed in functionalizing the quinoxaline core?

  • Methodology : Visible-light-induced phosphine catalysis enables halogen-atom transfer for synthesizing bicyclo[1.1.1]pentane derivatives . Monitor reaction progress via in situ IR spectroscopy and optimize catalyst loading (e.g., 10 mol%) to minimize side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.